

molecular structure of 2,3,6-Trimethylquinoxaline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,6-Trimethylquinoxaline**

Cat. No.: **B106083**

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Properties of **2,3,6-Trimethylquinoxaline**

Introduction

2,3,6-Trimethylquinoxaline is a heterocyclic aromatic organic compound belonging to the quinoxaline family. The quinoxaline scaffold is a prominent feature in medicinal chemistry and materials science, recognized for its presence in a wide array of biologically active compounds. [1][2][3] Derivatives of this structure are known to exhibit diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. [1] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of **2,3,6-Trimethylquinoxaline**.

Core Molecular Properties

2,3,6-Trimethylquinoxaline is defined by a pyrazine ring fused to a benzene ring, with three methyl group substitutions. Its fundamental chemical and physical properties are crucial for applications in synthesis and drug design, influencing factors such as reactivity, solubility, and bioavailability.

Property	Value	Source(s)
IUPAC Name	2,3,6-trimethylquinoxaline	[4][5]
CAS Number	17635-21-1	[5][6][7]
Molecular Formula	C ₁₁ H ₁₂ N ₂	[6][7][8]
Molecular Weight	172.23 g/mol	[6][7][8]
Canonical SMILES	CC1=CC2=C(C=C1)N=C(C(=N2)C)C	[6]
InChI Key	GQRWKGBOBWHKHP-UHFFFAOYSA-N	[6][8]
Physical State	Solid (predicted)	
Boiling Point	277.7 °C at 760 mmHg	[6]
Density	1.084 g/cm ³	[6]
Flash Point	113.6 °C	[6]

Synthesis and Purification

The most established and versatile method for synthesizing quinoxaline derivatives is the acid-catalyzed condensation reaction between a substituted 1,2-phenylenediamine and a 1,2-dicarbonyl compound.[9][10] For **2,3,6-trimethylquinoxaline**, this involves the reaction of 4-methyl-1,2-phenylenediamine with diacetyl (2,3-butanedione).

[Click to download full resolution via product page](#)

General synthesis workflow for **2,3,6-Trimethylquinoxaline**.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of **2,3,6-trimethylquinoxaline**.

Materials and Reagents:

- 4-methyl-1,2-phenylenediamine
- Diacetyl (2,3-butanedione)
- Glacial Acetic Acid or Ethanol
- Anhydrous Sodium Sulfate (Na_2SO_4)

- Solvents for purification (e.g., ethanol, water, hexane, ethyl acetate)
- Deionized Water

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heat source
- Separatory funnel
- Rotary evaporator
- Apparatus for filtration (Buchner funnel)
- Apparatus for column chromatography (optional)
- Thin Layer Chromatography (TLC) plates

Procedure:

- Reactant Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid.
- Addition of Dicarbonyl: While stirring the solution, add 1.05 equivalents of diacetyl dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
- Work-up: After completion, cool the mixture to room temperature. If an acidic solvent was used, neutralize it carefully with a base solution (e.g., saturated sodium bicarbonate).
- Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous

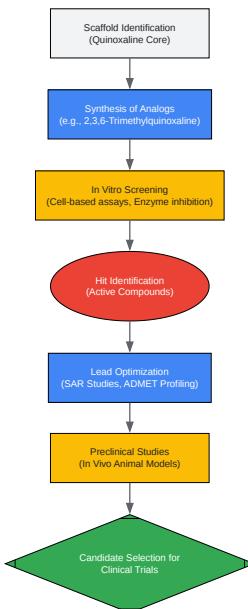
sodium sulfate, and filter.

- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure **2,3,6-trimethylquinoxaline**.

Spectroscopic Characterization

The structural identity and purity of **2,3,6-trimethylquinoxaline** are confirmed using standard spectroscopic techniques. The expected data based on its molecular structure are summarized below.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Three sharp singlets in the aliphatic region (~2.4-2.8 ppm) corresponding to the three methyl groups.- Three signals in the aromatic region (~7.5-8.0 ppm) corresponding to the protons on the benzene ring.
¹³ C NMR	<ul style="list-style-type: none">- Three signals in the aliphatic region (~20-25 ppm) for the methyl carbons.- Multiple signals in the aromatic region (~125-155 ppm) for the carbons of the fused ring system.
IR Spectroscopy	<ul style="list-style-type: none">- Aromatic C-H stretching bands above 3000 cm⁻¹.- Aliphatic C-H stretching bands below 3000 cm⁻¹.- Characteristic C=N and C=C stretching absorptions in the 1500-1620 cm⁻¹ region.- Fingerprint region with unique C-H bending patterns.
Mass Spec.	<ul style="list-style-type: none">- Molecular ion peak (M⁺) at m/z = 172, corresponding to the molecular weight.^[8]Fragmentation patterns consistent with the loss of methyl groups or other substructures.


Experimental Protocol: Characterization

General Procedure:

- NMR Spectroscopy: Dissolve a 5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
- IR Spectroscopy: Analyze a small amount of the solid sample using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
- Mass Spectrometry: Introduce a dilute solution of the sample into a mass spectrometer, often via Gas Chromatography (GC-MS) or direct infusion, to determine the mass-to-charge ratio.

Biological and Pharmacological Context

While specific biological activity for **2,3,6-trimethylquinoxaline** is not extensively documented, the quinoxaline class as a whole is a cornerstone in drug discovery.^[1] These compounds are known to interact with various biological targets, leading to a wide spectrum of effects. Research has demonstrated their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.^[1] The evaluation of a new derivative like **2,3,6-trimethylquinoxaline** would typically follow a structured drug discovery workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline, 2,3,6-trimethyl- | C11H12N2 | CID 87204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3,6-Trimethylquinoxaline, 97% | Fisher Scientific [fishersci.ca]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [molecular structure of 2,3,6-Trimethylquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106083#molecular-structure-of-2-3-6-trimethylquinoxaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com